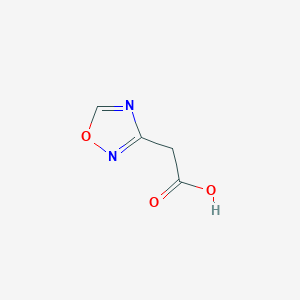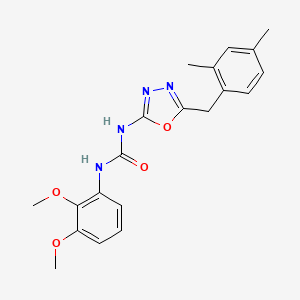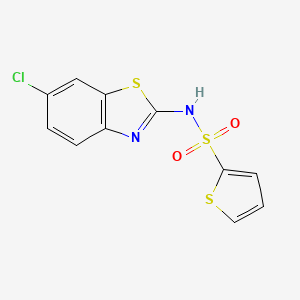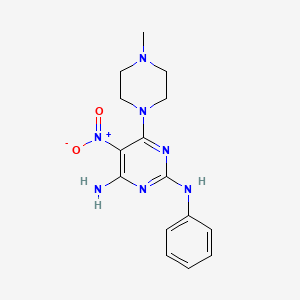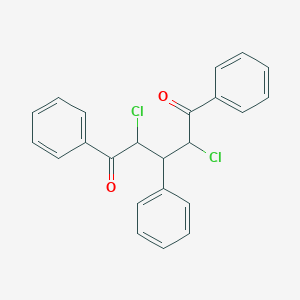
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- is a chemical compound with the molecular formula C23H18Cl2O2 It is a derivative of 1,5-pentanedione, where two chlorine atoms and three phenyl groups are attached to the pentanedione backbone
Méthodes De Préparation
The synthesis of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with chlorine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality for industrial applications.
Analyse Des Réactions Chimiques
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biomolecules. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo various chemical reactions allows it to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound’s reactivity with nucleophiles and electrophiles enables it to participate in complex biochemical pathways .
Comparaison Avec Des Composés Similaires
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be compared with other similar compounds, such as:
1,3,5-Triphenyl-1,5-pentanedione: This compound lacks the chlorine atoms present in 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl-
2,4-Dichloro-1,3,5-triphenyl-1,5-pentanedione: This compound is structurally similar but may have different physical and chemical properties due to the presence of additional chlorine atoms.
Propriétés
Numéro CAS |
89225-29-6 |
|---|---|
Formule moléculaire |
C23H18Cl2O2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2,4-dichloro-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H18Cl2O2/c24-20(22(26)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(25)23(27)18-14-8-3-9-15-18/h1-15,19-21H |
Clé InChI |
WPPWJZVIVJPWCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)C(C(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


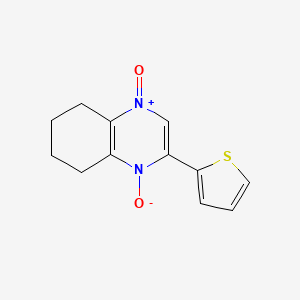
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)


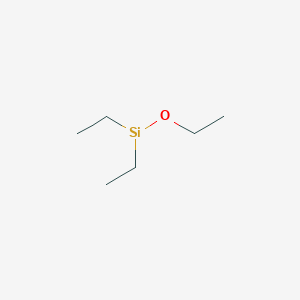
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
